molecular formula C13H19NOS B5066700 2-(benzylsulfanyl)-N-(propan-2-yl)propanamide

2-(benzylsulfanyl)-N-(propan-2-yl)propanamide

Cat. No.: B5066700
M. Wt: 237.36 g/mol
InChI Key: ZUBJFVQHAUULMC-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(propan-2-yl)propanamide is an organic compound characterized by the presence of a benzylsulfanyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(propan-2-yl)propanamide typically involves the reaction of benzyl mercaptan with an appropriate amide precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(benzylsulfanyl)-N-(propan-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)-N-(propan-2-yl)propanamide
  • 2-(ethylsulfanyl)-N-(propan-2-yl)propanamide
  • 2-(phenylsulfanyl)-N-(propan-2-yl)propanamide

Uniqueness

2-(benzylsulfanyl)-N-(propan-2-yl)propanamide is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and improve its stability compared to other similar compounds.

Properties

IUPAC Name

2-benzylsulfanyl-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-10(2)14-13(15)11(3)16-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBJFVQHAUULMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C)SCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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